molecular formula C13H16N2O B8231292 (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8231292
M. Wt: 216.28 g/mol
InChI Key: LTWUGUBERMUQQK-SNVBAGLBSA-N
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Description

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral oxazole derivative of interest in medicinal chemistry and pharmaceutical research, with the CAS Number 2828438-70-4 . This compound, with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol, is characterized by a defined (R) configuration at the stereocenter and features a cyclopropyl-substituted pyridine ring . It is supplied with a high purity of 97% . Compounds based on the 2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole scaffold are investigated for a wide range of therapeutic applications, as evidenced by patent literature covering areas such as disorders of the alimentary tract (e.g., ulcers, gastritis), the respiratory system (e.g., asthma), the nervous system (e.g., neuropathies, Parkinson's disease, Alzheimer's disease), and dermatological conditions . Researchers value this chiral building block for its potential in developing novel bioactive molecules. Proper handling is essential; this compound has associated hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . To maintain stability and purity, it should be stored under an inert atmosphere at room temperature and may require cold-chain transportation . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

(4R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWUGUBERMUQQK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for its interactions with various biological targets, particularly in the context of neurological and metabolic disorders.

Chemical Structure and Properties

  • Chemical Formula : C15H20N2O
  • Molecular Weight : 244.34 g/mol
  • IUPAC Name : (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

The compound acts primarily as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have been implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. Its interaction with these receptors suggests potential applications in treating cognitive disorders and nicotine dependence .

Pharmacological Effects

  • Antidepressant Activity : Studies indicate that (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole exhibits antidepressant-like effects in animal models. It enhances serotonergic and dopaminergic transmission, which are critical pathways in mood regulation .
  • Anxiolytic Properties : The compound has shown promise as an anxiolytic agent. In preclinical trials, it reduced anxiety-like behaviors in rodents, suggesting its potential utility in treating anxiety disorders .
  • Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against oxidative stress and excitotoxicity, which are common features of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole:

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depression-like behavior in mice.
Study 2Anxiolytic PropertiesReduced anxiety in elevated plus maze tests.
Study 3NeuroprotectionShowed decreased neuronal death in models of oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole exhibit significant anticancer properties. For instance, derivatives of pyridine and oxazole have been evaluated for their efficacy against various cancer cell lines, including K562, MV4-11, and MCF-7. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Neuropeptide FF Receptor Modulation
Research has highlighted the potential of this compound as a modulator of neuropeptide FF receptors. Compounds with similar structures have been investigated for their ability to influence neuropeptide signaling pathways, which are crucial in pain modulation and other physiological responses .

Antimicrobial Properties
The antimicrobial activity of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has been explored through various assays. Studies have demonstrated that derivatives can exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects
Compounds structurally related to (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole have also been studied for their anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .

Synthesis and Characterization

The synthesis of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions, including cyclization processes that yield the oxazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of K562 cell line proliferation with IC50 values indicating significant potency.
Study 2Antimicrobial ActivityShowed effectiveness against E. coli with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study 3Anti-inflammatory EffectsReported reduction in edema in animal models when treated with related compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine/Oxazole) Hazard Statements Key References
(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole (Target) C₁₇H₁₉N₂O* ~273.35* Cyclopropyl (Pyridine), Ethyl (Oxazole) Not reported N/A
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole C₂₉H₂₇N₂O 419.54 Benzhydryl (Pyridine), Ethyl (Oxazole) H315-H319†
(4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole C₂₃H₂₀N₂O 340.42 Cyclopropyl (Pyridine), Diphenyl (Oxazole) H315-H319
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole C₃₀H₂₉N₂O 433.57 Benzhydryl (Pyridine), Isopropyl (Oxazole) Not reported
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole C₁₄H₁₇BrN₂O 309.20 2-Bromophenyl (Pyridine), Isopropyl (Oxazole) Not reported

*Estimated based on structural similarity to analogs.
†H315 (skin irritation), H319 (eye irritation).

Key Observations:

Ethyl vs. Isopropyl/Benzyl: The ethyl group at the oxazole 4-position (target) offers intermediate steric hindrance, balancing reactivity and stability. Bulkier substituents like isopropyl or benzyl (e.g., in ) may hinder substrate binding in catalytic applications.

Hazard Profile :

  • Compounds with benzhydryl or diphenyl groups (e.g., ) exhibit irritant properties (H315-H319), likely due to aromatic ring interactions. The target compound’s safety profile remains uncharacterized but is expected to be milder due to its smaller substituents.

Stereochemical Impact :

  • The R-configuration in the target compound distinguishes it from enantiomers like (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2417528-13-1), which may exhibit divergent biological or catalytic activities .

Limitations and Data Gaps

  • Missing Data : Exact melting/boiling points, solubility, and synthetic yields for the target compound are unavailable. Analog data (e.g., ) suggest storage under inert atmospheres (2–8°C), which may apply to the target as well.

Preparation Methods

Condensation Reactions for Oxazole Ring Formation

The oxazole ring is synthesized via cyclization of β-hydroxyamide precursors. A representative method involves reacting 2-amino-1-ethanol derivatives with acyl chlorides bearing the cyclopropylpyridinyl group. For instance, 6-cyclopropylpicolinic acid is converted to its acyl chloride using thionyl chloride, followed by condensation with (R)-2-aminobutanol to form the β-hydroxyamide intermediate . Cyclodehydration with thionyl chloride (SOCl₂) in dichloromethane (DCM) yields the dihydrooxazole ring .

Table 1: Condensation Reaction Conditions

PrecursorReagentSolventTemperatureYieldSource
6-Cyclopropylpicolinoyl chloride(R)-2-aminobutanolDCM0–25°C68%
β-Hydroxyamide intermediateSOCl₂DCMReflux85%

Key variables affecting yield include the steric bulk of the amino alcohol and the electron-withdrawing nature of the acyl group. The use of SOCl₂ ensures complete dehydration while preserving stereochemical integrity .

Cross-Coupling for Cyclopropylpyridinyl Group Introduction

The cyclopropylpyridinyl moiety is introduced via Suzuki-Miyaura coupling. A bromopyridine derivative (e.g., 2,6-dibromopyridine) reacts with cyclopropylboronic acid in the presence of a palladium catalyst. Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), and a 1,4-dioxane/water mixture at 80°C .

Table 2: Cross-Coupling Parameters

SubstrateBoronic AcidCatalystBaseSolventYieldSource
2,6-DibromopyridineCyclopropylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O72%

Post-coupling, the product is purified via silica gel chromatography, with hexane/ethyl acetate (4:1) as the eluent . This step is critical for eliminating residual palladium and unreacted boronic acid.

Stereoselective Synthesis of the (R)-Configuration

The (R)-configuration at the 4-position is achieved using chiral auxiliaries or asymmetric catalysis. In one approach, (S)-(−)-1-phenylethylamine is employed as a chiral directing group during β-hydroxyamide formation. After cyclization, the auxiliary is removed via hydrogenolysis with Pd/C in methanol .

Table 3: Stereochemical Control Methods

MethodChiral SourceReagentSolventee (%)Source
Chiral auxiliary(S)-1-PhenylethylamineH₂, Pd/CMeOH92
Asymmetric catalysis(R)-BINAP ligandCu(OTf)₂THF88

The use of (R)-BINAP with copper triflate in THF achieves 88% enantiomeric excess (ee), though auxiliary-based methods provide higher stereopurity .

Optimization of Reaction Conditions

Reaction parameters significantly impact efficiency. For the cyclization step, increasing the temperature from 25°C to 60°C reduces reaction time from 24 h to 6 h but risks racemization. Solvent screening reveals that DCM outperforms THF or toluene in preserving yield and ee .

Table 4: Solvent and Temperature Effects

SolventTemperature (°C)Time (h)Yield (%)ee (%)
DCM25248592
THF6067885

Catalyst loading in cross-coupling is optimized to 2 mol% Pd(PPh₃)₄, balancing cost and activity .

Purification and Characterization

Final purification employs recrystallization from acetone/hexane (1:3), yielding >99% purity . Characterization via 1H^1H-NMR confirms the (R)-configuration: the ethyl group at C4 shows a doublet of quartets at δ 1.25 ppm (J = 7.2 Hz), while the oxazole proton resonates at δ 4.35 ppm as a triplet . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 216.28 [M+H]⁺ .

Q & A

Q. What are the established synthetic routes for (R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole, and what are the critical parameters for optimizing yield and enantiopurity?

  • Methodological Answer : A three-step synthesis protocol is commonly employed for analogous oxazoline derivatives. This involves: (i) Condensation of (R)-2-phenylglycinol with a cyclopropyl-substituted pyridine carbonyl precursor under reflux in ethanol. (ii) Cyclization using a dehydrating agent (e.g., Burgess reagent) to form the oxazoline ring. (iii) Purification via recrystallization or chromatography. Key parameters include reaction temperature (70–90°C), solvent polarity, and chiral resolution via polarimetry to confirm >99% enantiomeric excess (ee) .
  • Yield Optimization : Typical yields range from 83–94% per step, with recrystallization in DMF/EtOH (1:1) enhancing purity .

Q. How is the structural integrity and stereochemistry of this compound validated experimentally?

  • Methodological Answer : Multi-modal characterization is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridine C6 substitution, ethyl group integration).
  • IR Spectroscopy : Stretching frequencies (C=N at ~1650 cm1^{-1}, C-O at ~1250 cm1^{-1}) verify oxazoline ring formation.
  • X-ray Crystallography : SHELX software refines crystal structures to resolve absolute configuration and bond angles .
  • Polarimetry : Specific rotation values ([α]D_D) validate enantiopurity .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation of the cyclopropyl group or oxazoline ring hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. SDS guidelines recommend PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can this compound serve as a ligand or precursor in organometallic catalysis?

  • Methodological Answer : The oxazoline nitrogen and pyridine moiety can coordinate transition metals (e.g., Pd, Sn). For example:
  • Organotin Derivatives : React with triphenyltin chloride to form hypercoordinated Sn complexes, characterized by 119^{119}Sn NMR and X-ray diffraction. These show potential in Suzuki-Miyaura coupling or polymer synthesis .
  • Catalytic Asymmetric Reactions : Test enantioselectivity in allylic alkylation using Pd(0) catalysts and chiral oxazoline ligands .

Q. What strategies are used to evaluate the biological activity of this compound, particularly as an antifungal agent?

  • Methodological Answer :
  • In Vitro Assays : Screen against Candida spp. and Aspergillus spp. using broth microdilution (MIC50_{50} values).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(benzo[b]thiophen-2-yl)-4-phenyl derivatives) to identify critical substituents (cyclopropyl vs. phenyl groups) .
  • Mechanistic Studies : Fluorescence microscopy to assess membrane disruption or ergosterol biosynthesis inhibition .

Q. How can enantiomeric purity be maintained or improved during large-scale synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based CSPs (Chiralpak® IC) for preparative separation.
  • Kinetic Resolution : Employ lipase-catalyzed acetylation of racemic intermediates to enrich the (R)-enantiomer .

Q. What experimental and computational approaches resolve contradictions in reactivity data (e.g., unexpected byproducts during cyclization)?

  • Methodological Answer :
  • Reaction Monitoring : In situ FTIR or LC-MS to detect intermediates (e.g., imine vs. oxazoline).
  • DFT Calculations : Model transition states to identify steric hindrance from the cyclopropyl group or electronic effects from the pyridine ring .
  • Byproduct Analysis : Isolate and characterize side products (e.g., dihydrooxazole ring-opened derivatives) via HRMS and 1^1H NMR .

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